![molecular formula C36H69NO8 B13133579 Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- is a glycosphingolipid, a type of lipid that includes a sugar molecule attached to a sphingoid base This compound is known for its role in cellular processes and its presence in biological membranes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- typically involves the glycosylation of a sphingoid base with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. Purification steps such as chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the heptadecenyl chain can be reduced to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated fatty amides.
Substitution: Derivatives with modified amide groups.
科学研究应用
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of bioactive compounds and as a component in cosmetic formulations.
作用机制
The mechanism of action of Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and participate in signaling pathways by interacting with specific receptors or enzymes. The compound’s glycosylated structure allows it to engage in carbohydrate-protein interactions, influencing various biological processes.
相似化合物的比较
Similar Compounds
Glucosylceramide: Another glycosphingolipid with a similar structure but different fatty acid chain length.
Lactosylceramide: Contains a lactose moiety instead of a glucose moiety.
Galactosylceramide: Features a galactose sugar instead of glucose.
Uniqueness
Dodecanamide, N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- is unique due to its specific combination of a dodecanamide backbone with a beta-D-glucopyranosyloxy group. This structure imparts distinct biochemical properties, making it valuable for specialized research applications.
属性
分子式 |
C36H69NO8 |
|---|---|
分子量 |
643.9 g/mol |
IUPAC 名称 |
N-[(E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29?,30?,31-,33-,34+,35-,36-/m1/s1 |
InChI 键 |
IYCYEZLMOLRFAN-FSVQTNNDSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
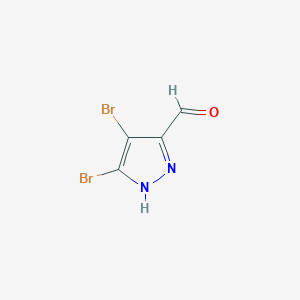
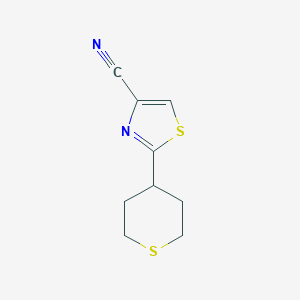
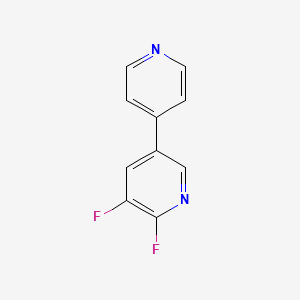
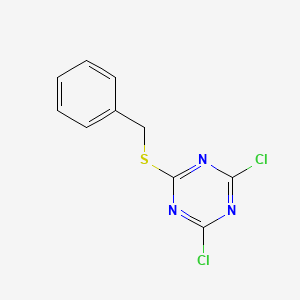
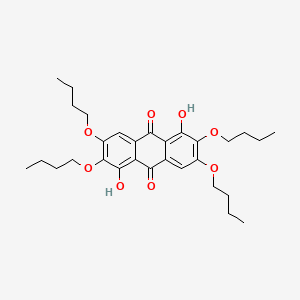
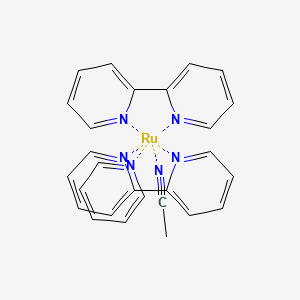
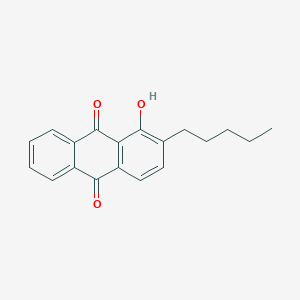
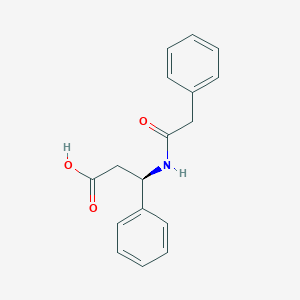
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
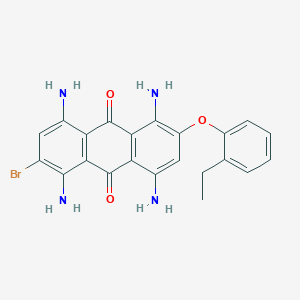
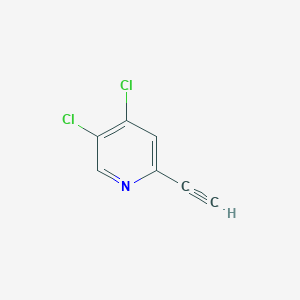
![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
